molecular formula C11H9N3OS B2888976 9-methyl-2-(prop-2-yn-1-ylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896337-66-9

9-methyl-2-(prop-2-yn-1-ylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2888976
CAS No.: 896337-66-9
M. Wt: 231.27
InChI Key: IZKVLJMLQNPRDD-UHFFFAOYSA-N
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Description

9-methyl-2-(prop-2-yn-1-ylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by a pyrido[1,2-a][1,3,5]triazin-4-one core with a methyl group at the 9th position and a prop-2-yn-1-ylthio substituent at the 2nd position. The presence of these functional groups imparts distinct chemical properties to the molecule, making it a subject of study in synthetic chemistry and pharmacology.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.

Future Directions

The future directions for research on “9-Methyl-2-prop-2-ynylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one” and similar compounds could include further exploration of their synthesis, characterization, and potential applications. For example, similar pyrimido[1,2-a][1,3,5]triazin-6-one derivatives have been explored for their potential as selective anticancer agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-2-(prop-2-yn-1-ylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrido[1,2-a][1,3,5]triazin-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazinone ring system.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Thioalkylation: The prop-2-yn-1-ylthio group is introduced through a nucleophilic substitution reaction, where a suitable thiol (e.g., propargyl thiol) reacts with a halogenated precursor in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

9-methyl-2-(prop-2-yn-1-ylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the triazinone ring to a more reduced form.

    Substitution: The prop-2-yn-1-ylthio group can participate in nucleophilic substitution reactions, where the alkyne moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Bases: Sodium hydroxide, potassium carbonate

    Solvents: Dichloromethane, ethanol, acetonitrile

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced triazinone derivatives, and various substituted analogs depending on the specific reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(prop-2-yn-1-ylthio)benzooxazole
  • 2-(prop-2-yn-1-ylthio)benzothiazole
  • 4-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole

Uniqueness

Compared to these similar compounds, 9-methyl-2-(prop-2-yn-1-ylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one stands out due to its unique triazinone core structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

9-methyl-2-prop-2-ynylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3OS/c1-3-7-16-10-12-9-8(2)5-4-6-14(9)11(15)13-10/h1,4-6H,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKVLJMLQNPRDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=NC2=O)SCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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